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Abstract
Amiprilose (also known as Therafectin), a synthetic glucose analog, has been investigated as

a potential therapeutic agent for rheumatoid arthritis (RA). Clinical studies have demonstrated

its anti-inflammatory and immunomodulatory properties, offering a degree of efficacy in patients

with active RA. This technical guide provides a comprehensive overview of the available data

on Amiprilose, focusing on its clinical efficacy, safety profile, and the current understanding of

its mechanism of action. This document summarizes quantitative data from key clinical trials in

structured tables, details the experimental protocols of these studies, and presents a putative

signaling pathway based on the available, albeit limited, mechanistic information. It is important

to note a significant gap in the publicly available literature regarding preclinical studies in

animal models and a detailed elucidation of the specific intracellular signaling pathways

modulated by Amiprilose.

Introduction
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation

of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of

life. The pathogenesis of RA involves a complex interplay of immune cells, including T-cells, B-

cells, and macrophages, and the overproduction of pro-inflammatory cytokines such as

interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Amiprilose hydrochloride is a

carbohydrate-derived compound that has shown promise as a disease-modifying antirheumatic
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drug (DMARD) with a favorable safety profile.[1] This guide aims to consolidate the existing

technical information on Amiprilose to inform further research and development efforts.

Clinical Efficacy of Amiprilose in Rheumatoid
Arthritis
Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated

the efficacy of Amiprilose in patients with active rheumatoid arthritis.

Table 1: Summary of a 12-Week Clinical Trial of
Amiprilose HCl in Rheumatoid Arthritis[1]
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Outcome Measure
Amiprilose HCl (6
g/d)

Placebo p-value

Overall Therapeutic

Response
41% of patients 21% of patients 0.003

Number of Painful

Joints

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Number of Swollen

Joints

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Joint Pain Index

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Joint Swelling Index

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Investigator Global

Assessment

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Patient Global

Assessment

Statistically significant

improvement from

baseline

No significant change < 0.05 (vs. placebo)

Supplemental

Analgesic Use
~0.5 tablets/day less -

< 0.05 (at weeks 6

and 12)

Erythrocyte

Sedimentation Rate

(ESR)

No significant

difference

No significant

difference
Not Significant

C-Reactive Protein

(CRP)

No significant

difference

No significant

difference
Not Significant

Rheumatoid Factor

(RF)

No significant

difference

No significant

difference
Not Significant
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Table 2: Summary of a 20-Week Clinical Trial of
Amiprilose HCl in Rheumatoid Arthritis[2]

Outcome Measure Amiprilose HCl Placebo p-value

Number of Swollen

Joints

Statistically significant

improvement
Worsening trend ≤ 0.04

Patients with ≥50%

Reduction in Swollen

Joints

Statistically significant

improvement
- ≤ 0.04

Paulus Composite

Score Improvement

Statistically significant

improvement
- ≤ 0.02

Improvement in

Functional Class

Statistically significant

improvement
- ≤ 0.01

Mean Erythrocyte

Sedimentation Rate

(ESR)

Statistically significant

improvement
- ≤ 0.03

Duration of Morning

Stiffness
No significant change Significant worsening

≤ 0.05 (worsening in

placebo)

Clinical Health

Assessment

Questionnaire (4 of 5

items)

No significant change Significant worsening
≤ 0.004 (worsening in

placebo)

Experimental Protocols: Clinical Trials
12-Week, Double-Blind, Placebo-Controlled Trial[1]

Objective: To assess the safety and efficacy of Amiprilose hydrochloride in patients with

rheumatoid arthritis.

Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-

controlled 12-week trial.
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Patient Population: 201 patients with definite or classic functional class I and II rheumatoid

arthritis who had not been previously treated with disease-modifying antirheumatic drugs.

Intervention: Patients who experienced a flare-up after discontinuing nonsteroidal anti-

inflammatory drug (NSAID) therapy were randomly assigned to receive either Amiprilose
HCl at a dose of 6 g/day or a placebo for 12 weeks.

Concomitant Medications: No other anti-inflammatory or antirheumatic drugs were permitted.

A combination of acetaminophen and propoxyphene napsylate was allowed as supplemental

analgesia.

Primary Efficacy Endpoints:

Number of painful and swollen joints.

Joint pain and swelling indices.

Investigator and patient global assessments.

Laboratory Assessments: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP),

and rheumatoid factor (RF).

Safety Assessments: Monitoring of adverse events.

20-Week, Double-Blind, Placebo-Controlled
Monotherapy Trial[2]

Objective: To compare an optimal dose of Amiprilose hydrochloride to a placebo as

monotherapy for rheumatoid arthritis.

Design: Double-blind, randomized, multi-center study.

Patient Population: Patients who experienced a flare within 14 days of discontinuing stable

doses of NSAIDs. 103 patients were randomized to the Amiprilose HCl group and 115 to

the placebo group.

Intervention: Patients received either Amiprilose HCl or a placebo for 20 weeks.
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Concomitant Medications: Glucocorticoids and NSAIDs were not permitted.

Efficacy Analysis: An intent-to-treat analysis was used to assess clinical and laboratory

parameters of disease activity.

Key Efficacy Measures:

Number of swollen joints.

Percentage of patients with a ≥50% reduction in swollen joints.

Paulus composite score.

Functional Class distribution.

Mean erythrocyte sedimentation rate (ESR).

Duration of morning stiffness.

Clinical Health Assessment Questionnaire.

Safety Assessments: Monitoring for side effects attributable to the drug.

Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of Amiprilose has not been fully elucidated.

However, in vitro studies have provided some insights into its immunomodulatory effects.

In Vitro Immunomodulatory Effects
Cytokine Modulation:

Interleukin-1β (IL-1β): Amiprilose has been shown to significantly decrease the

production of IL-1β in cultures of stimulated human peripheral blood monocytes.

Interleukin-2 (IL-2): The effect on IL-2 is dose-dependent. At high concentrations,

Amiprilose decreased IL-2 production by mitogen-activated human peripheral blood

lymphocytes. Conversely, at lower concentrations (1-10 µg/ml), it led to increased levels of

IL-2 in the culture supernatant.
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Cellular Effects:

Thymocyte Proliferation: At low concentrations (1-100 µg/ml), Amiprilose stimulated the

proliferation of murine thymocytes.

Synovial Fibroblast Proliferation: Amiprilose enhanced the proliferative response of IL-1

stimulated human synovial fibroblasts.

It is important to note that no direct studies have been found that investigate the effect of

Amiprilose on key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.

Postulated Signaling Pathway
Based on the observed effects on cytokine production, a hypothetical, high-level signaling

pathway for Amiprilose can be proposed. This pathway remains speculative and requires

experimental validation.
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Caption: Postulated mechanism of Amiprilose in immune cells.

Preclinical Data in Animal Models
A thorough search of the available scientific literature did not yield any preclinical studies of

Amiprilose in established animal models of rheumatoid arthritis, such as collagen-induced

arthritis (CIA) or adjuvant-induced arthritis (AIA). This represents a significant knowledge gap,
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as such studies are crucial for confirming in vivo efficacy, establishing dose-response

relationships, and further elucidating the mechanism of action in a complex biological system.

Safety and Tolerability
In the 12-week clinical trial, the incidence of adverse events was similar between the

Amiprilose (67%) and placebo (63%) groups.[1] One patient receiving Amiprilose developed

thrombocytopenia of unknown cause, but no other serious adverse effects were reported.[1]

The 20-week study also reported no side effects that were clearly attributable to the drug.[2]

Overall, Amiprilose appears to have a favorable safety profile in the studied patient

populations.

Discussion and Future Directions
Amiprilose has demonstrated statistically significant anti-inflammatory activity and a good

safety profile in clinical trials for rheumatoid arthritis.[1][2] The observed improvements in

clinical parameters such as joint swelling and pain, along with a reduction in the need for

analgesic medication, suggest that Amiprilose could be a valuable therapeutic option.

However, the lack of a well-defined molecular mechanism of action and the absence of

preclinical data in animal models are major limitations for its further development. Future

research should prioritize:

In vitro mechanistic studies: Investigating the direct effects of Amiprilose on key

inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, in relevant cell

types such as synovial fibroblasts, macrophages, and lymphocytes.

Preclinical in vivo studies: Evaluating the efficacy and dose-response of Amiprilose in

established animal models of rheumatoid arthritis (e.g., CIA, AIA). These studies would also

provide an opportunity to analyze biomarkers and immune cell populations in vivo to better

understand its mechanism of action.

Receptor identification: Identifying the specific cellular receptor(s) for Amiprilose to

understand its initial interaction with immune cells.

Conclusion
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Amiprilose is a novel synthetic carbohydrate with demonstrated clinical efficacy and a

favorable safety profile for the treatment of active rheumatoid arthritis. While the current clinical

data is promising, a significant amount of preclinical and mechanistic research is required to

fully understand its therapeutic potential and to guide its future development. The information

presented in this technical guide summarizes the current state of knowledge and highlights the

critical areas for future investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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